![molecular formula C12H11N5O2 B5303220 N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5303220.png)
N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide, also known as MBOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. MBOA is a heterocyclic compound that contains both oxadiazole and benzimidazole moieties. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical, and physiological effects.
Wirkmechanismus
The mechanism of action of N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide is not fully understood, but it is believed to involve the inhibition of bacterial and fungal cell wall synthesis. The compound has been shown to inhibit the activity of enzymes involved in cell wall biosynthesis, including UDP-N-acetylmuramyl-tripeptide synthetase and UDP-N-acetylglucosamine-1-carboxyvinyltransferase.
Biochemical and Physiological Effects:
N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide has been shown to exhibit low toxicity and has not been associated with significant adverse effects in animal studies. The compound has been shown to exhibit moderate anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory disorders such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide has several advantages for use in laboratory experiments, including its low toxicity and moderate anti-inflammatory activity. However, the compound has limitations, including its limited solubility in water and its potential to exhibit cytotoxic effects at higher concentrations.
Zukünftige Richtungen
There are several potential future directions for the study of N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide, including its use in the development of new antibacterial, antifungal, and antiviral agents. The compound could also be studied for its potential use in the treatment of inflammatory disorders and other diseases. Further research is needed to fully understand the mechanism of action of N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide and its potential applications in medical research.
Synthesemethoden
N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide can be synthesized using various methods, including the reaction of 2-amino-5-methylbenzimidazole with ethyl chloroacetate, followed by the reaction of the resulting intermediate with hydrazine hydrate and acetic anhydride. Another method involves the reaction of 2-(1-methyl-1H-benzimidazol-2-yl)acetic acid with thionyl chloride, followed by the reaction of the resulting intermediate with hydrazine hydrate and acetic anhydride.
Wissenschaftliche Forschungsanwendungen
N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide has been studied for its potential applications in medical research, including its antibacterial, antifungal, and antiviral properties. The compound has been shown to exhibit activity against various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus fumigatus. N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide has also been studied for its potential antiviral activity against the hepatitis B virus.
Eigenschaften
IUPAC Name |
N-[4-(1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2/c1-7(18)13-11-10(15-19-16-11)12-14-8-5-3-4-6-9(8)17(12)2/h3-6H,1-2H3,(H,13,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTMMJOGBQFEQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NON=C1C2=NC3=CC=CC=C3N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47204937 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[4-(1-Methyl-1H-benzoimidazol-2-yl)-furazan-3-yl]-acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.